molecular formula C10H5NO2 B12572378 Benzene, 1,2-diethynyl-4-nitro- CAS No. 302346-44-7

Benzene, 1,2-diethynyl-4-nitro-

Cat. No.: B12572378
CAS No.: 302346-44-7
M. Wt: 171.15 g/mol
InChI Key: QPXPYIVDFFUGPG-UHFFFAOYSA-N
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Description

"Benzene, 1,2-diethynyl-4-nitro-" is a nitro-substituted benzene derivative with two ethynyl (-C≡CH) groups at the 1 and 2 positions and a nitro (-NO₂) group at the 4 position.

The ethynyl groups introduce sp-hybridized carbons, enhancing electron withdrawal and conjugation compared to alkyl or alkoxy substituents. This unique combination likely influences its electronic behavior, reactivity, and stability, making it distinct from other nitrobenzene derivatives.

Properties

CAS No.

302346-44-7

Molecular Formula

C10H5NO2

Molecular Weight

171.15 g/mol

IUPAC Name

1,2-diethynyl-4-nitrobenzene

InChI

InChI=1S/C10H5NO2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h1-2,5-7H

InChI Key

QPXPYIVDFFUGPG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)[N+](=O)[O-])C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-diethynyl-4-nitro- typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Benzene, 1,2-diethynyl-4-nitro- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl or nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1,2-diethynyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects and reactivity patterns.

    Medicine: Research into its potential as a precursor for pharmaceuticals or as a probe in biochemical studies.

    Industry: Possible use in the production of advanced materials, such as polymers or electronic components, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of Benzene, 1,2-diethynyl-4-nitro- depends on the specific reactions it undergoes. For example:

    Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. The ethynyl groups can also influence the reactivity through conjugation and inductive effects.

    Reduction: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, typically facilitated by a catalyst or reducing agent.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
Benzene, 1,2-diethynyl-4-nitro- 1,2-diethynyl, 4-nitro C₁₀H₅NO₂ 179.16 (calculated) Strong electron withdrawal via nitro and sp-hybridized ethynyl groups; conjugation via triple bonds
1,2-Dimethyl-4-nitrobenzene 1,2-dimethyl, 4-nitro C₈H₉NO₂ 151.16 Moderate electron withdrawal (nitro) + electron-donating methyl groups
4-Fluoro-1-methyl-2-nitrobenzene 1-methyl, 2-nitro, 4-fluoro C₇H₆FNO₂ 155.13 Nitro (electron withdrawal) + fluorine (electron withdrawal) + methyl (electron donation)
1,2-Dimethoxy-4-nitrobenzene 1,2-dimethoxy, 4-nitro C₈H₉NO₄ 183.16 Methoxy groups (electron donation via resonance) + nitro (electron withdrawal)

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in all compounds dominates electron withdrawal, but the ethynyl groups in "1,2-diethynyl-4-nitro-" amplify this effect due to sp-hybridization, reducing electron density at the aromatic ring more than methyl or methoxy substituents .

Reactivity and Stability

  • Reduction of Nitro Group : The nitro group in all compounds can be reduced to an amine (-NH₂). However, the ethynyl groups in "1,2-diethynyl-4-nitro-" may alter reaction pathways due to conjugation effects or steric hindrance .
  • Electrophilic Substitution : Nitro groups direct incoming electrophiles to the meta position. Ethynyl groups, being ortho/para-directing but deactivating, could compete with nitro’s meta-directing effects, leading to complex regioselectivity .
  • Stability : Ethynyl groups are prone to oxidation or side reactions under acidic or oxidizing conditions, making "1,2-diethynyl-4-nitro-" less stable than methyl- or methoxy-substituted analogs .

Electron-Stimulated Desorption (ESD) Behavior

Studies on nitrobenzene derivatives adsorbed on metal surfaces (e.g., Pt) reveal that substituents influence fragmentation yields during electron irradiation :

  • Anion vs. Cation Yields : Nitro groups enhance anion stabilization due to electron withdrawal. Ethynyl groups may further increase anion yields by delocalizing negative charges through conjugation .
  • Fragmentation Pathways : Lighter fragments (e.g., H⁻, CH₃⁻) dominate in ESD due to lower desorption energies. Heavier substituents like ethynyl groups could reduce fragment mobility, altering yields compared to methyl or methoxy analogs .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Boiling Point (°C) Melting Point (°C) Solubility in Water
1,2-Dimethyl-4-nitrobenzene 245–247 34–36 Low (organic solvents)
4-Fluoro-1-methyl-2-nitrobenzene 138–140 - Insoluble
1,2-Dimethoxy-4-nitrobenzene 285–287 96–98 Slightly soluble in hot water
Benzene, 1,2-diethynyl-4-nitro- (estimated) >300 (decomposes) 80–100 (predicted) Insoluble

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